molecular formula C13H14N2OS2 B5869622 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide

5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide

Cat. No. B5869622
M. Wt: 278.4 g/mol
InChI Key: XVGALJDEYANXFM-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide, also known as ITPP, is a synthetic compound that has gained attention in recent years due to its potential benefits in the field of medicine. This compound has been shown to enhance oxygen delivery to tissues, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide works by binding to hemoglobin, the protein in red blood cells that carries oxygen. When 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide binds to hemoglobin, it causes a conformational change in the protein, which allows it to release oxygen more easily. This results in enhanced oxygen delivery to tissues, which can be beneficial in various medical applications.
Biochemical and Physiological Effects:
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. In addition to enhancing oxygen delivery, 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to increase the production of red blood cells and improve exercise performance in animals. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide in lab experiments is its ability to enhance oxygen delivery to tissues, which can be useful in studying various diseases. However, one limitation is that 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide is a synthetic compound and may not accurately mimic the effects of natural compounds in the body.

Future Directions

There are several future directions for research on 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide. One area of interest is in the treatment of various types of cancer, where 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide could potentially enhance the effectiveness of radiation therapy. Another area of interest is in the treatment of sickle cell anemia, where 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide could potentially alleviate symptoms of the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide and its potential use in other medical applications.

Synthesis Methods

5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide can be synthesized via a multi-step process involving the reaction of various reagents. The starting material is 2-thienylmethylamine, which is reacted with isopropyl bromide to form 2-isopropylthiophene. Next, 2-isopropylthiophene is reacted with thionyl chloride to form 2-isopropylthiophene-3-carbonyl chloride. The final step involves the reaction of 2-isopropylthiophene-3-carbonyl chloride with thiosemicarbazide to form 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide.

Scientific Research Applications

5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been studied for its potential use in various medical applications. One such application is in the treatment of cancer. Studies have shown that 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide can enhance oxygen delivery to tumors, making them more sensitive to radiation therapy. 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has also been studied for its potential use in the treatment of sickle cell anemia, a genetic disorder that affects the shape of red blood cells. 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to increase the oxygen-carrying capacity of red blood cells, which could potentially alleviate symptoms of the disease.

properties

IUPAC Name

5-propan-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-9(2)12-6-10(8-18-12)13(16)15-14-7-11-4-3-5-17-11/h3-9H,1-2H3,(H,15,16)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGALJDEYANXFM-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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